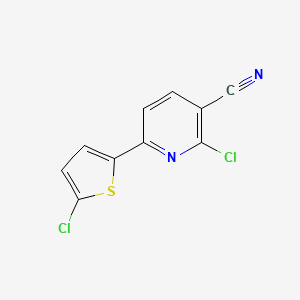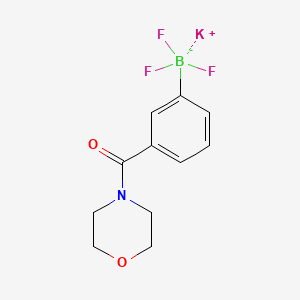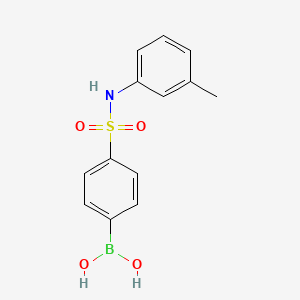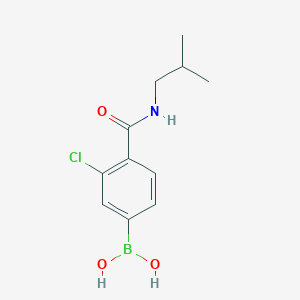
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C15H10N2O2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 282.32 . The SMILES string representation of this compound is O=C(O)C1=C(C2=CC=CC=C2)N=C(C3=NC=CC=C3)S1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of this compound is C15H10N2O2S . The molecular weight is 282.32 .科学的研究の応用
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effect on protein-protein interactions, its potential as an inhibitor of DNA replication, and its potential as an inhibitor of the activity of several enzymes. This compound has also been studied for its potential to modulate the activity of certain receptors, including the serotonin receptor.
作用機序
The exact mechanism of action of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins, resulting in the modulation of their activity. It is also believed that this compound can interact with certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, including protein kinases and DNA polymerases. It has also been found to have a modulatory effect on certain receptors, including the serotonin receptor.
実験室実験の利点と制限
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in large quantities. It is also relatively stable, making it suitable for long-term storage. However, this compound is also toxic in high concentrations and can cause adverse effects in laboratory animals.
将来の方向性
There are a number of potential future directions for the study of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. These include further studies of its potential as an inhibitor of DNA replication, its potential to modulate the activity of certain receptors, and its potential as a therapeutic agent. Additionally, further studies of its biochemical and physiological effects could provide insight into its potential therapeutic applications. Finally, further studies of its structure and synthesis could lead to the development of novel compounds with similar properties.
合成法
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenyl-2-pyrimidinethiol with 5-chloro-2-thioxo-1,3-thiazole-4-carboxylic acid in the presence of a base. This reaction yields this compound in high yields. Other methods of synthesis have been studied, including the use of pyridine derivatives, the use of cyclization reactions, and the use of the Biginelli reaction.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQMAOALRPAUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)




![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)






